molecular formula C11H9FN2 B3245178 4-(4-Pyridyl)-3-fluoroaniline CAS No. 166758-24-3

4-(4-Pyridyl)-3-fluoroaniline

Cat. No.: B3245178
CAS No.: 166758-24-3
M. Wt: 188.2 g/mol
InChI Key: DLXRITODSSOLON-UHFFFAOYSA-N
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Description

4-(4-Pyridyl)-3-fluoroaniline is a versatile chemical building block of significant interest in medicinal chemistry and materials science. This compound features a unique molecular structure that combines an aniline ring, a fluorine substituent, and a pyridine heterocycle. The fluorine atom and the pyridine nitrogen are key to its properties, with fluorine often enhancing metabolic stability and binding affinity in bioactive molecules , and the pyridine ring serving as a potent hydrogen bond acceptor . Its primary research value lies in its application as a key intermediate for constructing more complex molecular architectures. Compounds with similar pyridyl-fluoroaniline backbones are recognized as crucial intermediates in the development of active pharmaceutical ingredients (APIs) and are used in the synthesis of Schiff base ligands for investigating biological activity . The molecular scaffold is particularly relevant in the design and synthesis of molecules for antimicrobial and herbicide research. Furthermore, the structural motif is valuable in materials chemistry, serving as a monomer for synthesizing specialized polymers and in the design of hydrogen-bonded liquid crystalline complexes for nonlinear optical studies . This product is intended for research and development purposes in a laboratory setting only. It is strictly not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-pyridin-4-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2/c12-11-7-9(13)1-2-10(11)8-3-5-14-6-4-8/h1-7H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXRITODSSOLON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 4 Pyridyl 3 Fluoroaniline and Its Precursors

Established Synthetic Routes to Key Fluoroaniline (B8554772) Intermediates

The fluoroaniline core is a crucial component of the target molecule, and its synthesis is a well-established area of organic chemistry. Several reliable methods are utilized to introduce the amine functionality onto a fluorinated aromatic ring.

Catalytic Hydrogenation of Nitrofluorobenzene Derivatives

A prevalent method for the synthesis of fluoroanilines is the catalytic hydrogenation of the corresponding nitrofluorobenzene precursors. This reaction typically involves the reduction of a nitro group to an amine using hydrogen gas in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel.

The process is highly efficient and often proceeds under mild conditions with high yields. For instance, the reduction of 4-fluoro-1-nitrobenzene derivatives can be achieved at room temperature and atmospheric pressure of hydrogen. The choice of solvent can vary, with alcohols such as methanol and ethanol being common. The catalyst loading is typically low, making this an atom-economical approach.

CatalystReductantSolventTemperature (°C)Pressure (atm)Yield (%)
10% Pd/CH₂Methanol201~100
PtO₂H₂Not specified42Not specified95
PdCl₂-V₂O₅CONot specified160Not specified90

This table presents typical conditions for the catalytic hydrogenation of nitrofluorobenzene derivatives to fluoroanilines.

One of the major advantages of catalytic hydrogenation is its chemoselectivity, where the nitro group can be selectively reduced in the presence of other functional groups, such as halogens, which is critical for the subsequent coupling steps in the synthesis of 4-(4-Pyridyl)-3-fluoroaniline. However, the handling of hydrogen gas requires specialized equipment and safety precautions.

Reductive Amination Protocols for Fluoroaryl Precursors

Reductive amination, also known as reductive alkylation, offers another versatile route to substituted fluoroanilines. This one-pot reaction involves the condensation of a fluoroaryl aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org

A variety of reducing agents can be employed, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) being the most common. youtube.comorganic-chemistry.org The choice of reducing agent is often dictated by the pH of the reaction medium and the reactivity of the carbonyl compound. For instance, sodium cyanoborohydride is effective under mildly acidic conditions where the imine formation is favored. wikipedia.org

This methodology is particularly useful for introducing substituted amino groups onto the fluoroaryl ring system. The reaction conditions are generally mild, and the process is tolerant of a wide range of functional groups.

Regioselective Metalation Strategies for Fluoroanilines

Regioselective metalation provides a powerful tool for the functionalization of fluoroanilines at specific positions. This strategy involves the deprotonation of an aromatic C-H bond using a strong base, typically an organolithium reagent, to form an organometallic intermediate. This intermediate can then react with various electrophiles to introduce a wide range of substituents.

The directing effect of the amino group and the fluorine substituent plays a crucial role in determining the site of metalation. In the case of 3-fluoroaniline, for example, lithiation can be directed to the position para to the fluorine atom. The amino group is often protected prior to metalation to prevent N-deprotonation. Subsequent reaction with an appropriate electrophile can introduce functionalities that are precursors to the pyridyl ring or can be used in cross-coupling reactions.

Carbon-Carbon Coupling Reactions in the Construction of the this compound Scaffold

The introduction of the 4-pyridyl group onto the fluoroaniline core is a key step in the synthesis of the target molecule. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for achieving this transformation.

Suzuki-Miyaura Cross-Coupling Approaches

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. tcichemicals.com This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. In the context of synthesizing this compound, this typically involves the reaction of a 4-halo-3-fluoroaniline (where halo is typically Br or I) with 4-pyridylboronic acid or its esters. researchgate.net

The reaction requires a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand, and a base. The choice of base, solvent, and reaction temperature is crucial for achieving high yields and minimizing side reactions.

Aryl HalideBoronic AcidCatalystLigandBaseSolventTemperature (°C)Yield (%)
4-Bromo-3-fluoroaniline4-Pyridylboronic acidPd(OAc)₂PPh₃K₂CO₃Toluene/H₂O100High
4-Iodo-3-fluoroaniline4-Pyridylboronic acid pinacol esterPd(dppf)Cl₂dppfCs₂CO₃Dioxane90High

This table illustrates typical conditions for the Suzuki-Miyaura coupling to form the this compound scaffold.

The Suzuki-Miyaura reaction is highly valued for its functional group tolerance, the commercial availability of a wide range of boronic acids, and the generally mild reaction conditions.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgacsgcipr.org While the primary application of this reaction is the coupling of an amine with an aryl halide, it can be conceptually applied in the synthesis of this compound. For instance, a suitably functionalized pyridine (B92270) derivative could be coupled with a fluoroaniline precursor.

The reaction typically employs a palladium catalyst in combination with a bulky electron-rich phosphine ligand, such as those from the Buchwald or Hartwig research groups. rug.nl A strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is generally required. libretexts.org

The development of various generations of catalysts and ligands has significantly expanded the scope of the Buchwald-Hartwig amination, allowing for the coupling of a wide range of amines and aryl halides under increasingly mild conditions. wikipedia.org This methodology offers an alternative and complementary approach to the Suzuki-Miyaura coupling for the construction of the target molecule.

Emerging Palladium-Catalyzed Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial for the synthesis of complex aromatic compounds like this compound. Two of the most prominent and relevant emerging methodologies are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. For the synthesis of this compound, this could involve the coupling of a fluorinated aniline (B41778) derivative with a pyridineboronic acid or vice versa.

A plausible synthetic route would be the coupling of 4-bromo-3-fluoroaniline with pyridine-4-boronic acid. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base. The choice of solvent, base, and reaction temperature is critical for achieving high yields.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryAryl HalideBoronic AcidCatalystBaseSolventTemp (°C)Yield (%)
14-Bromo-3-fluoroanilinePyridine-4-boronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100High
24-Iodo-3-fluoroanilinePyridine-4-boronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane90Very High

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form C-N bonds. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has largely replaced harsher classical methods for the synthesis of aryl amines. wikipedia.org For the synthesis of this compound, this methodology could be employed by coupling 4-(4-pyridyl)-3-fluorobromobenzene with an ammonia (B1221849) equivalent or a protected amine, followed by deprotection.

The reaction typically utilizes a palladium catalyst in conjunction with a specialized phosphine ligand, such as XPhos or SPhos, and a strong base like sodium tert-butoxide. The choice of ligand is crucial for the efficiency of the reaction, especially with heteroaromatic substrates.

Table 2: Key Parameters in Buchwald-Hartwig Amination

ParameterDescription
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos)
Base NaOtBu, KOtBu, Cs₂CO₃
Amine Source Ammonia, Benzophenone imine, LiN(SiMe₃)₂
Solvent Toluene, Dioxane

This table outlines the general components for a Buchwald-Hartwig amination reaction that could be optimized for the synthesis of this compound.

Novel and Green Synthetic Pathways

In line with the principles of green chemistry, novel synthetic pathways are being developed to reduce waste, energy consumption, and the use of hazardous materials. Microwave-assisted synthesis and flow chemistry are at the forefront of these advancements.

Microwave-assisted organic synthesis utilizes microwave irradiation to rapidly heat reactions. nih.govbeilstein-journals.orgtandfonline.comnih.gov This can lead to significantly reduced reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. beilstein-journals.org

For the synthesis of intermediates for this compound, such as the biaryl coupling precursors, microwave-assisted Suzuki-Miyaura reactions can be particularly effective. The rapid and uniform heating provided by microwaves can accelerate the catalytic cycle, often allowing for reactions to be completed in minutes rather than hours. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Suzuki Coupling

ParameterConventional HeatingMicrowave Irradiation
Reaction Time Hours to DaysMinutes
Temperature Often high (e.g., >100 °C)Precisely controlled, rapid heating
Yield VariableOften higher
Side Reactions More prevalentReduced

This table provides a general comparison, and specific outcomes would depend on the optimization of the reaction conditions for the synthesis of the target molecule's precursors.

Flow chemistry involves performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion. mtak.huspringerprofessional.denih.govresearchgate.netbohrium.com This technology offers several advantages for the scalable production of fine chemicals and active pharmaceutical ingredients (APIs), including enhanced safety, better process control, and straightforward scalability. springerprofessional.denih.gov

The synthesis of heterocyclic compounds, such as pyridyl-anilines, is well-suited for flow chemistry. mtak.huspringerprofessional.denih.gov A continuous flow setup could be designed for the multi-step synthesis of this compound. For example, a Suzuki coupling reaction could be performed in a packed-bed reactor containing a solid-supported palladium catalyst. The output from this reactor could then be directly fed into a second reactor for a subsequent transformation, minimizing manual handling and purification steps.

Key advantages of flow chemistry for the synthesis of this compound include:

Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with exothermic reactions or the handling of hazardous reagents.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heating and mixing, leading to better reaction control and higher yields.

Scalability: Production can be scaled up by running the flow reactor for longer periods or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.

Integration of In-line Analysis: Process analytical technology (PAT) can be integrated into the flow system to monitor the reaction in real-time, allowing for rapid optimization and quality control.

While specific flow chemistry protocols for this compound are not yet widely reported, the principles and technologies are well-established for the synthesis of structurally similar heterocyclic compounds, suggesting a promising avenue for its future large-scale and green production. mtak.huspringerprofessional.denih.gov

Applications of 4 4 Pyridyl 3 Fluoroaniline As a Versatile Synthetic Building Block

Construction of Polycyclic Heterocyclic Scaffolds

The strategic placement of the amino group, fluorine atom, and pyridine (B92270) ring makes 4-(4-Pyridyl)-3-fluoroaniline a valuable precursor for creating fused ring systems. The amino group acts as a potent nucleophile, while the aromatic rings can participate in various cyclization reactions to afford a range of medicinally and materially relevant scaffolds.

Synthesis of Fluorinated Quinolines and Tetrahydroquinolines

The synthesis of fluorinated quinolines often relies on the condensation of an aniline (B41778) derivative with a reagent capable of supplying a three-carbon chain, followed by cyclization. researchgate.net In this context, the amino group of this compound can react with suitable carbonyl compounds. The fluorine substituent on the aniline ring is known to influence the electronic properties and biological activity of the resulting quinoline (B57606) products. The reaction typically proceeds through established cyclization methods, such as the Skraup, Doebner-von Miller, or Combes syntheses, adapted for fluorinated substrates. These methods allow for the construction of quinoline and, through subsequent reduction, tetrahydroquinoline cores bearing the 4-pyridyl substituent.

Assembly of Pyrazolopyridine Systems

Pyrazolopyridines are a significant class of fused heterocyclic compounds with diverse biological activities. mdpi.commdpi.com The assembly of these systems can be achieved through several synthetic strategies, one of which involves building a pyridine ring onto a pre-existing pyrazole (B372694). mdpi.com Alternatively, a pyrazole ring can be formed from a functionalized pyridine. While general methods for synthesizing various isomers of pyrazolopyridines, such as pyrazolo[3,4-b]pyridines and pyrazolo[4,3-b]pyridines, are well-documented, the specific use of this compound as a direct precursor involves multi-step sequences that transform the aniline functionality into a reactive group suitable for pyrazole ring formation. mdpi.comnih.gov

Formation of Functionalized Quinazolines and Related Structures

Quinazolines and their derivatives are prevalent scaffolds in medicinal chemistry. nih.gov Their synthesis often begins with ortho-substituted anilines. Starting from this compound, the synthesis of a quinazoline (B50416) nucleus would typically require the introduction of a functional group (e.g., a carboxyl or cyano group) at the position ortho to the amino group. Following this functionalization, condensation with a one-carbon source, such as an aldehyde or orthoformate, and a source of ammonia (B1221849) or an amine leads to the formation of the pyrimidine (B1678525) ring, yielding the final quinazoline structure. openmedicinalchemistryjournal.com

The following table summarizes representative synthetic approaches for these heterocyclic systems, which could theoretically be adapted for this compound.

Target ScaffoldGeneral PrecursorsTypical ReagentsKey Reaction Type
Fluorinated Quinolines Fluorinated Anilinesα,β-Unsaturated ketones, 1,3-DicarbonylsCondensation/Cyclization
Pyrazolopyridines Aminopyrazoles, Functionalized PyridinesDiketones, HydrazinesAnnulation/Cyclocondensation
Functionalized Quinazolines 2-Amino-benzonitriles, 2-AminobenzamidesAldehydes, Amides, Carbonyl compoundsCondensation/Cyclization

Derivatization to Oxazolidinone Cores

Oxazolidinones are an important class of compounds, particularly known for their antibacterial properties. The synthesis of an oxazolidinone core typically involves the cyclization of a β-amino alcohol. To utilize this compound for this purpose, it must first be converted into a suitable amino alcohol intermediate. This multi-step transformation would involve functionalizing the aniline, for example, through diazotization followed by substitution to introduce a hydroxyl group precursor, and subsequent manipulation to generate the required amino alcohol structure before cyclization with a carbonylating agent like phosgene (B1210022) or a chloroformate.

Modular Synthesis of Complex Aromatic Amine Architectures

The amino group of this compound is a key handle for building more elaborate molecular structures through nitrogen-carbon bond formation, allowing for the modular assembly of complex amines.

Design and Synthesis of N-Aryl-N-Pyridyl Amines

The synthesis of N-Aryl-N-Pyridyl amines involves the formation of a new bond between the nitrogen atom of the aniline and an aryl group. This transformation is commonly achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. In this reaction, this compound would be coupled with an aryl halide (e.g., aryl bromide or iodide) in the presence of a palladium or copper catalyst, a suitable ligand, and a base. This method provides a powerful and modular approach to creating a library of complex diarylamines where one aryl group is the fluoro-pyridyl-substituted phenyl ring from the starting material.

The table below outlines the components for this type of modular synthesis.

Reactant 1Reactant 2Catalyst SystemProduct Type
This compoundAryl Halide (Ar-X)Palladium Catalyst + Ligand + BaseN-(4-(4-Pyridyl)-3-fluorophenyl)-N-arylamine
This compoundAryl Boronic AcidCopper Catalyst + BaseN-(4-(4-Pyridyl)-3-fluorophenyl)-N-arylamine

Scaffold Diversification Strategies in Complex Molecule Synthesis

The strategic use of this compound allows chemists to employ "scaffold hopping," a technique to generate novel molecular frameworks by modifying a known chemical scaffold while retaining key pharmacophoric features. This approach is instrumental in the discovery of new chemical entities with desired properties.

One notable application involves its use in the synthesis of proteasome inhibitors. Researchers have utilized a derivative, (R)-4-fluoro-3-(3-(3-methylmorpholino)-imidazo[1,2-a]pyrimidin-7-yl)aniline, in a scaffold-hopping strategy. dundee.ac.uk This demonstrates how the core structure, accessible from this compound, can be elaborated into intricate, biologically relevant molecules. The synthesis of such complex derivatives underscores the utility of the parent compound in creating diverse molecular skeletons.

The inherent reactivity of the aniline and pyridine moieties within this compound allows for a multitude of chemical transformations. The amino group can readily undergo reactions such as acylation, alkylation, and diazotization, leading to a wide array of derivatives. Simultaneously, the pyridine ring can be functionalized through various C-H activation or substitution reactions. This dual reactivity is a key factor in its utility for generating scaffold diversity.

For instance, the amino group can be converted into a more complex heterocyclic system, while the pyridine nitrogen provides a handle for further modifications, such as N-oxide formation or quaternization, which can influence the solubility and electronic properties of the resulting molecules. The fluorine substituent also plays a crucial role by modulating the reactivity of the aniline ring and can serve as a site for further chemical manipulation or as a key feature for biological interactions in the final compounds.

Starting Material Reaction Type Resulting Scaffold Potential for Diversification
This compoundCyclization with diketonesPyridyl-quinolinesSubstitution on the newly formed quinoline ring
This compoundMulti-component reactionsFused heterocyclic systemsVariation of the components in the MCR
This compoundBuchwald-Hartwig aminationN-Aryl derivativesWide range of aryl and heteroaryl partners

Precursor Role in Advanced Chemical Library Synthesis

The generation of chemical libraries containing a multitude of diverse compounds is a cornerstone of modern drug discovery and materials science. This compound serves as an excellent starting point for the parallel synthesis of such libraries. spirochem.com Its bifunctional nature allows for the systematic introduction of a wide range of substituents at two distinct points of the molecule, leading to a rapid expansion of chemical space.

A common strategy involves the derivatization of the aniline nitrogen with a variety of building blocks, followed by modification of the pyridine ring. This approach enables the creation of a grid of related compounds, where each member possesses a unique combination of substituents. High-throughput synthesis techniques can be employed to efficiently generate these libraries in a plate-based format. spirochem.com

For example, a library of amides can be readily synthesized by reacting this compound with a diverse set of carboxylic acids. Subsequently, the pyridine nitrogen can be alkylated with different alkyl halides, resulting in a large collection of pyridinium (B92312) salts with varied functionalities.

The synthesis of pyrimidine-based libraries is another area where this compound can be a valuable precursor. Pyrimidines are a common scaffold in many biologically active molecules. nih.gov By reacting this compound with appropriate reagents, such as β-dicarbonyl compounds, a library of pyridyl-substituted pyrimidines can be constructed. researchgate.net The fluorine atom on the aniline ring can further be exploited to introduce additional diversity through nucleophilic aromatic substitution reactions under specific conditions.

The ability to generate large and diverse chemical libraries from a single, readily accessible precursor like this compound significantly accelerates the discovery process for new molecules with desired properties, without pre-determining their biological activity. nih.gov

Library Type Key Reaction Points of Diversification Library Size Potential
Amide LibraryAcylationCarboxylic acid building blocksHigh (hundreds to thousands)
Urea LibraryReaction with isocyanatesIsocyanate building blocksHigh (hundreds to thousands)
Fused Heterocycle LibraryCyclocondensation reactionsVarious cyclizing agentsModerate to High

Computational and Theoretical Studies on 4 4 Pyridyl 3 Fluoroaniline and Its Derivatives

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 4-(4-Pyridyl)-3-fluoroaniline, which in turn govern its reactivity and physical properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Studies on related fluoroaniline (B8554772) compounds, such as m-fluoroaniline, have utilized DFT to determine optimized geometries, electronic properties, and spectroscopic features chemrxiv.orgchemrxiv.org. For this compound, DFT calculations would be instrumental in predicting key parameters.

DFT calculations can provide the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. For instance, in a study of m-fluoroaniline, DFT was used to calculate these structural parameters, which were found to be in good agreement with experimental data where available chemrxiv.org. Similarly, for this compound, DFT would likely predict a non-planar structure due to the rotation around the C-C bond connecting the aniline (B41778) and pyridine (B92270) rings and the C-N bond of the aniline group.

Furthermore, DFT is employed to calculate electronic properties such as dipole moment, polarizability, and hyperpolarizability, which are crucial for understanding the molecule's response to an external electric field and its potential in non-linear optical (NLO) applications researchgate.net. The presence of the electron-withdrawing fluorine atom and the pyridine ring, along with the electron-donating amino group, is expected to result in a significant dipole moment and potential for NLO activity.

A hypothetical data table based on DFT calculations for this compound, drawing parallels from related molecules, is presented below.

ParameterPredicted ValueSignificance
Total EnergyValue (e.g., in Hartrees)Thermodynamic stability of the molecule.
Dipole MomentValue (e.g., in Debye)Overall polarity of the molecule.
PolarizabilityValue (e.g., in a.u.)Deformability of the electron cloud in an electric field.
First HyperpolarizabilityValue (e.g., in a.u.)Potential for non-linear optical applications.

Note: The values in this table are illustrative and would need to be determined by specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) wikipedia.orgtaylorandfrancis.com. The energy and distribution of these orbitals indicate the molecule's ability to donate and accept electrons, respectively libretexts.org.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, particularly the amino group, making this region susceptible to electrophilic attack. The LUMO, conversely, is likely to be distributed over the electron-deficient pyridine ring, indicating its propensity to accept electrons and undergo nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity and lower stability. In related aniline derivatives, the nature and position of substituents have been shown to significantly influence the HOMO-LUMO gap chemrxiv.org. The fluorine atom's electron-withdrawing nature is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted 4-(4-pyridylaniline).

Below is a table illustrating the kind of data FMO analysis would provide for this compound.

Molecular OrbitalPredicted Energy (eV)Description and Implication for Reactivity
HOMOValueHighest occupied molecular orbital; indicates regions of nucleophilicity and susceptibility to electrophilic attack.
LUMOValueLowest unoccupied molecular orbital; indicates regions of electrophilicity and susceptibility to nucleophilic attack.
HOMO-LUMO GapCalculated DifferenceCorrelates with chemical reactivity, kinetic stability, and electronic transitions.

Note: The values in this table are illustrative and would need to be determined by specific FMO calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack researchgate.net. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP surface is expected to show a region of high negative potential around the nitrogen atom of the pyridine ring and the fluorine atom, due to their high electronegativity. The amino group's nitrogen atom will also exhibit a negative potential, though it may be influenced by its electron-donating character. Regions of positive potential are anticipated around the hydrogen atoms of the amino group and the aromatic rings.

This analysis helps in understanding the intermolecular interactions, particularly hydrogen bonding, that the molecule can participate in. The negative potential sites are potential hydrogen bond acceptors, while the positive potential sites on the N-H protons are hydrogen bond donors.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure and flexibility. Conformational analysis and molecular dynamics simulations provide insights into these aspects.

The presence of single bonds between the aromatic rings and the amino group in this compound allows for rotational freedom, leading to various possible conformations. Conformational analysis aims to identify the most stable geometries (conformers) and the energy barriers for interconversion between them.

The rotational barrier around the C-N bond in N-arylamines can be influenced by the electronic effects of substituents bris.ac.uk. The fluorine atom's inductive effect could impact this barrier. Computational methods can be used to calculate the potential energy surface as a function of the dihedral angles, revealing the energy minima corresponding to stable conformers and the transition states corresponding to rotational barriers.

The table below summarizes the type of information obtained from a conformational analysis.

Dihedral AnglePredicted Stable Conformation(s) (degrees)Predicted Rotational Barrier (kcal/mol)
Aniline Ring - Pyridine RingValue(s)Value
C-C-N-H (Amino Group)Value(s)Value

Note: The values in this table are illustrative and would require specific computational studies.

The functional groups in this compound, namely the amino group, the pyridine nitrogen, and the fluorine atom, enable a variety of intermolecular interactions, with hydrogen bonding being particularly significant.

The amino group (N-H) can act as a hydrogen bond donor. The nitrogen atom of the pyridine ring is a strong hydrogen bond acceptor. The fluorine atom, being highly electronegative, can also act as a weak hydrogen bond acceptor nih.gov.

Studies on related structures, such as 4-anilino-5-fluoroquinazolines, have demonstrated the potential for intramolecular N-H···F hydrogen bonding nih.gov. In this compound, while intramolecular N-H···F bonding is less likely due to the geometry, intermolecular N-H···F and N-H···N (pyridine) hydrogen bonds are expected to be significant in the solid state and in solution. These interactions can lead to the formation of dimers or extended supramolecular networks, influencing the crystal packing and physical properties like melting point and solubility.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules may also play a role in the solid-state structure nih.gov.

The following table details the potential hydrogen bonding interactions for this compound.

DonorAcceptorType of InteractionSignificance
N-H (Aniline)N (Pyridine)Intermolecular Hydrogen BondStrong interaction influencing crystal packing and solubility.
N-H (Aniline)F (Fluoroaniline)Intermolecular Hydrogen BondWeaker interaction that can contribute to the overall supramolecular structure.
C-H (Aromatic)F (Fluoroaniline)Weak Intermolecular Hydrogen BondContributes to the stability of the crystal lattice.
C-H (Aromatic)N (Pyridine)Weak Intermolecular Hydrogen BondFurther stabilizes intermolecular associations.

Advanced Synthetic Transformations and Future Research Directions

Development of Asymmetric Synthetic Routes to Chiral Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. While numerous strategies exist for asymmetric synthesis, dedicated routes to chiral derivatives of 4-(4-Pyridyl)-3-fluoroaniline are not yet extensively reported in the literature. The development of such methods represents a significant and valuable research direction.

Future efforts in this area could draw inspiration from established asymmetric methods for analogous compounds. For instance, planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP) have been successfully employed as enantioselective nucleophilic catalysts in a variety of reactions. scispace.com A similar strategy could be envisioned where the pyridine (B92270) nitrogen of this compound is quaternized to form a chiral catalyst. Furthermore, the aniline (B41778) functional group provides a handle for the introduction of chirality. Asymmetric synthesis of chiral fluoroamines has been achieved through the ring-opening of chiral aziridines, a method that could potentially be adapted. researchgate.net The development of catalytic asymmetric methods, such as transition-metal-catalyzed hydrogenation or amination, would be highly desirable for accessing chiral derivatives of this compound in a scalable and efficient manner.

Exploration of Photoredox and Electrocatalytic Approaches for Functionalization

Photoredox and electrocatalytic methods have emerged as powerful tools in organic synthesis, offering mild and often unique pathways for molecular functionalization. The application of these techniques to this compound opens up new avenues for creating diverse analogs.

Visible-light photoredox catalysis has proven effective for the functionalization of both aniline and pyridine derivatives. mdpi.com For instance, the trifluoromethylation of anilines has been achieved using photoredox catalysis, suggesting that similar transformations could be applied to the aniline ring of this compound. The pyridine moiety is also amenable to functionalization via photoredox-generated pyridinyl radicals. unibo.itnih.govnih.gov This approach allows for C-H functionalization to form new carbon-carbon bonds, offering a distinct reactivity pattern compared to traditional methods. unibo.itnih.gov

Electrocatalysis provides another promising strategy for the functionalization of this molecule. Electrochemical methods can be employed for both oxidative and reductive transformations, enabling a wide range of C-H functionalization reactions on aromatic systems. The exploration of these modern synthetic methods will undoubtedly lead to the discovery of novel derivatives of this compound with unique properties.

Mechanistic Studies on Catalyzed C-H Activation and Functionalization

Direct C-H activation and functionalization represent a highly atom-economical and efficient strategy for modifying complex molecules. Understanding the underlying mechanisms of these reactions is crucial for developing more effective and selective catalysts.

The pyridine and aniline moieties within this compound both offer sites for transition-metal-catalyzed C-H activation. The pyridine nitrogen can act as a directing group, facilitating regioselective functionalization of the pyridine ring. mdpi.com Mechanistic studies on the C-H activation of pyridines have revealed the involvement of various pathways, including concerted metalation-deprotonation. researchgate.net Similarly, palladium-catalyzed C-H arylation has been studied in detail, with evidence pointing towards the involvement of high-valent palladium intermediates. nih.gov

Future mechanistic investigations focused on this compound could utilize kinetic studies, isotopic labeling, and computational modeling to elucidate the operative reaction pathways. A deeper understanding of these mechanisms will enable the rational design of catalysts for the selective C-H functionalization of either the pyridine or the aniline ring, providing access to a wider range of derivatives.

Integration into Automated and High-Throughput Synthesis Platforms

The increasing demand for large libraries of compounds for drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. Integrating the synthesis of this compound derivatives into these platforms would significantly accelerate the discovery of new lead compounds.

Automated continuous flow synthesis has been successfully applied to the modular synthesis of complex heterocyclic scaffolds. nih.gov Such a platform could be adapted for the synthesis and subsequent functionalization of this compound. By immobilizing reagents or catalysts on solid supports, multi-step sequences can be performed in a continuous and automated fashion, minimizing manual intervention and enabling rapid library generation. High-throughput screening of reaction conditions can also be employed to quickly identify optimal parameters for various transformations.

The development of robust and versatile synthetic routes that are amenable to automation will be key to unlocking the full potential of this compound in high-throughput discovery campaigns.

Potential for Material Science Applications (excluding specific material properties)

The unique electronic properties of fluorinated aromatic compounds make them attractive building blocks for advanced materials. While the specific material properties of polymers derived from this compound are yet to be explored in detail, related compounds have shown promise in this area.

For example, 4-fluoroaniline (B128567) has been utilized in the synthesis of conducting polymers and organic semiconductors. The incorporation of the fluorine atom can influence the electronic structure and stability of the resulting materials. The biaryl structure of this compound, combined with the presence of both an electron-donating aniline and an electron-withdrawing pyridine ring, suggests its potential as a monomer for the synthesis of novel conjugated polymers with interesting optoelectronic properties. Further research into the polymerization of this compound and its derivatives could lead to the development of new materials for applications in electronics and photonics.

Unresolved Challenges and Emerging Opportunities in Synthesis and Application

Despite the significant interest in this compound, several challenges and opportunities remain in its synthesis and application.

Unresolved Challenges:

Selective Functionalization: The presence of multiple reactive sites (two aromatic rings, an amino group, and a pyridine nitrogen) poses a challenge for achieving high regioselectivity in functionalization reactions.

Scalable Synthesis of Derivatives: While the parent compound is accessible, the development of scalable and cost-effective routes to a wide range of derivatives remains an ongoing effort.

Lack of Asymmetric Routes: As highlighted earlier, the absence of established asymmetric synthetic routes to chiral derivatives limits the exploration of its potential in stereospecific applications.

Fluorination Chemistry: The synthesis of ortho-fluoroanilines can be challenging, often requiring multi-step procedures or harsh reaction conditions. rsc.org

Emerging Opportunities:

Late-Stage Functionalization: The development of methods for the late-stage functionalization of complex molecules containing the this compound core would be highly valuable for medicinal chemistry programs.

Bioconjugation: The aniline and pyridine moieties could serve as handles for bioconjugation, enabling the attachment of the molecule to proteins or other biomolecules for targeted drug delivery or imaging applications.

New Catalytic Systems: The exploration of novel catalysts, including those based on earth-abundant metals or organocatalysts, could provide more sustainable and efficient methods for the synthesis and functionalization of this compound.

Computational Design: The use of computational chemistry to predict the properties of novel derivatives and guide synthetic efforts could accelerate the discovery of new applications.

The continued exploration of advanced synthetic methodologies and a deeper understanding of the reactivity of this compound will undoubtedly pave the way for new discoveries and applications in diverse scientific fields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Pyridyl)-3-fluoroaniline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling a pyridyl moiety to a fluorinated aniline precursor. Key steps may include:

  • Cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) using palladium catalysts to attach the pyridyl group .
  • Fluorination strategies , such as electrophilic fluorination or halogen exchange, to introduce the fluorine atom at the third position .
  • Purification via column chromatography or recrystallization, followed by characterization using NMR (¹H/¹³C, ¹⁹F) and mass spectrometry to confirm structural integrity .
    • Critical Factors : Reaction temperature, choice of base (e.g., K₂CO₃), and solvent polarity significantly impact yield and regioselectivity. For example, polar aprotic solvents like DMF may enhance coupling efficiency .

Q. How does the fluorine substituent influence the compound’s electronic properties and solubility?

  • Methodological Answer :

  • Electronic Effects : Fluorine’s electronegativity withdraws electron density, reducing the aromatic ring’s basicity and altering π-π stacking interactions. This can be quantified via Hammett constants (σₚ ≈ 0.06 for meta-F) .
  • Solubility : Fluorination increases lipophilicity (logP), enhancing membrane permeability. However, the pyridyl group introduces polarity, balancing solubility in aqueous and organic phases. Solubility profiles should be experimentally validated using HPLC or shake-flask methods .

Q. What standard characterization techniques are essential for confirming the compound’s purity and structure?

  • Methodological Answer :

  • NMR Spectroscopy : ¹⁹F NMR is critical for verifying fluorine position and absence of byproducts (e.g., di-fluorinated isomers) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ ≈ 254 nm) assesses purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can regioselectivity challenges in pyridyl-aniline coupling be addressed to minimize byproduct formation?

  • Methodological Answer :

  • Catalyst Optimization : Use Pd-XPhos or SPhos ligands to enhance selectivity for the 4-pyridyl position over 2- or 3-substituted isomers .
  • Computational Modeling : DFT calculations predict transition-state energies to identify favorable coupling pathways .
  • In Situ Monitoring : ReactIR or LC-MS tracks intermediate formation, enabling real-time adjustment of stoichiometry or temperature .

Q. What mechanistic insights explain the compound’s reported antimicrobial activity, and how do structural modifications alter efficacy?

  • Methodological Answer :

  • Mode of Action : Fluorine and pyridyl groups may disrupt bacterial membrane integrity or inhibit enzymes (e.g., dihydrofolate reductase). Assays like MIC (Minimum Inhibitory Concentration) and time-kill studies validate activity against Gram-positive/negative strains .
  • SAR Studies : Replace the pyridyl group with other heterocycles (e.g., thiazole) or vary fluorine position to correlate structure with activity. For example, 3-fluoro substitution shows higher potency than 2-fluoro analogs due to improved target binding .

Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values) be resolved?

  • Methodological Answer :

  • Assay Standardization : Control variables such as cell line (e.g., HeLa vs. MCF-7), incubation time, and solvent (DMSO concentration ≤0.1%) .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., impurity interference) .
  • Orthogonal Validation : Confirm activity via dual methods (e.g., fluorescence-based ATP assays and caspase-3 activation assays for apoptosis studies) .

Q. What computational tools predict the compound’s interaction with biological targets, and how reliable are these models?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Maestro to model binding to targets (e.g., kinases or GPCRs). Pyridyl and fluorine groups often form hydrogen bonds or hydrophobic interactions .
  • MD Simulations : GROMACS or AMBER assesses binding stability over time (≥100 ns trajectories recommended) .
  • Validation : Compare computational results with experimental SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) data to refine force fields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.